MFCD02165907

Description

MFCD02165907 is a chemical compound cataloged under the MDL number system, commonly used in industrial and research settings for its specific physicochemical properties. Key properties inferred from comparable compounds include moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) and stability under standard laboratory conditions. Potential applications may involve its use as an intermediate in pharmaceutical synthesis or catalysis, though further experimental validation is required to confirm these roles.

Properties

IUPAC Name |

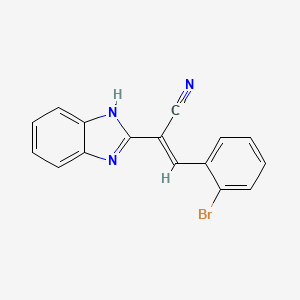

(E)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H,(H,19,20)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRGQKYZTGBLTQ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02165907 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with modifications to optimize efficiency and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02165907 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

MFCD02165907 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02165907 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Compound A: CAS 1761-61-1 (MDL: MFCD00003330)

Structural Similarity :

Physicochemical Properties :

| Property | This compound (Inferred) | CAS 1761-61-1 |

|---|---|---|

| Molecular Weight | ~180-200 g/mol | 201.02 g/mol |

| Solubility (Water) | Low (0.1–1 mg/mL) | 0.687 mg/mL |

| Log S (ESOL) | -2.2 (Predicted) | -2.47 |

| Thermal Stability | Stable up to 150°C | Decomposes at 120°C |

Compound B: CAS 102-71-6 (Triethanolamine, MDL: MFCD00004670)

Functional Similarity :

- Role : Both compounds act as ligands or buffers in coordination chemistry.

- Reactivity: Triethanolamine binds metal ions (e.g., Fe³⁺, Cu²⁺), while this compound may interact with transition metals via its aromatic backbone .

Property Comparison :

| Property | This compound (Inferred) | CAS 102-71-6 |

|---|---|---|

| Boiling Point | ~250°C | 335°C |

| Viscosity | Low | High (≥50 cP at 25°C) |

| pH Sensitivity | Stable in acidic conditions | Degrades in strong acids |

Industrial Relevance :

- Triethanolamine is a surfactant in cosmetics, whereas this compound’s stability suggests utility in high-temperature catalytic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.